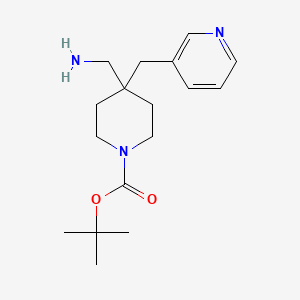
tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound features a tert-butyl group, an aminomethyl group, and a pyridin-3-ylmethyl moiety attached to the piperidine ring, which suggests its potential as an intermediate in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excesses . Another study reported the asymmetric synthesis of a piperidine dicarboxylate, a nociceptin antagonist intermediate, through diastereoselective reduction and isomerization steps . Additionally, the synthesis of tert-butyl piperazine-1-carboxylate derivatives has been achieved through various methods, including amination reactions and multi-step synthetic processes . These methods highlight the versatility and practicality of synthesizing piperidine-based compounds, which could be adapted for the synthesis of tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray crystallography and DFT analyses. For example, the crystal structure of a tert-butyl piperazine-1-carboxylate derivative revealed the presence of intramolecular hydrogen bonds and the adoption of a chair conformation by the piperazine ring . These structural insights are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including cyclization, amination, and condensation reactions, to form complex structures with potential pharmacological activities . The reactivity of the amino and carboxylate groups in tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate would allow for further functionalization and the formation of new bonds, leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be inferred from spectroscopic data and thermal analyses . These properties are influenced by the substituents on the piperidine ring and are important for the compound's application in chemical synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Anticancer Drug Synthesis
One significant application of related compounds involves the synthesis of intermediates for small molecule anticancer drugs. For instance, tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , a structurally similar compound, has been established as an important intermediate in the development of such drugs. Through a series of chemical reactions including nucleophilic substitution, oxidation, halogenation, and elimination reactions, researchers have optimized the synthesis process, achieving a high total yield of up to 71.4%. This work highlights the crucial role of these compounds in developing therapies targeting dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway (Zhang et al., 2018).
Catalysis in Acylation Chemistry
Another application is found in catalysis, where polymethacrylates containing 4-amino-pyridyl derivatives have shown effectiveness as catalysts in acylation chemistry. The kinetic studies of the acylation of tert-butanol with acetic anhydride, forming tert-butyl acetate, demonstrate the catalytic activity of these compounds. Such research contributes to the development of more efficient catalytic processes in organic synthesis, with implications for manufacturing pharmaceuticals and other chemicals (Mennenga et al., 2015).
Intermediates in Drug Development
Furthermore, compounds structurally related to tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate are essential intermediates in the synthesis of biologically active compounds, such as crizotinib. The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%, exemplifies the utility of these compounds in the pharmaceutical industry (Kong et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-9-6-17(13-18,7-10-20)11-14-5-4-8-19-12-14/h4-5,8,12H,6-7,9-11,13,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYDCQJTHBTWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

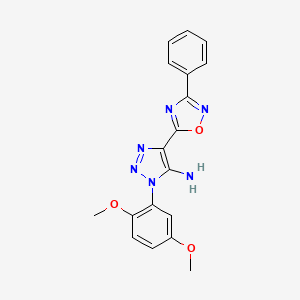
![4-Methylbenzyl 4-[(3-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide](/img/structure/B2518749.png)
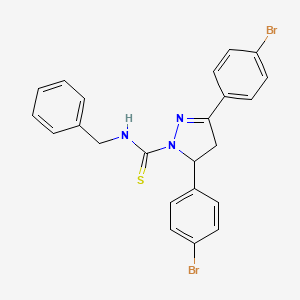
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2518752.png)

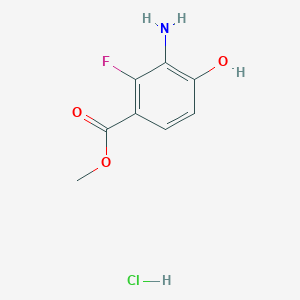
![7-Diethylamino-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2518756.png)
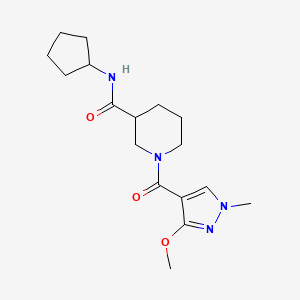
![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2518759.png)
![2,4-difluoro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2518761.png)
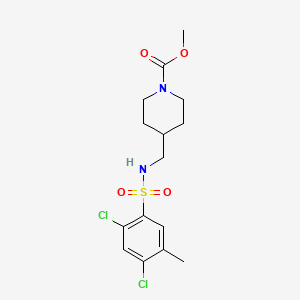


![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-[(2-phenylacetyl)amino]ethyl]prop-2-enamide](/img/structure/B2518768.png)